molecular formula C21H30N2 B025843 4,4'-Methylenebis(N-sec-butylaniline) CAS No. 5285-60-9

4,4'-Methylenebis(N-sec-butylaniline)

Cat. No.: B025843
CAS No.: 5285-60-9
M. Wt: 310.5 g/mol
InChI Key: YZZTZUHVGICSCS-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N-sec-butylaniline) is an organic compound with the molecular formula C21H30N2. It is a derivative of aniline, where the aniline groups are substituted with sec-butyl groups and connected via a methylene bridge. This compound is known for its use in various industrial applications, particularly as an epoxy curing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-sec-butylaniline) typically involves the reaction of aniline derivatives with formaldehyde. The general synthetic route can be described as follows:

    Starting Materials: Aniline derivatives (N-sec-butylaniline) and formaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Procedure: The aniline derivative reacts with formaldehyde to form the methylene bridge, resulting in the formation of 4,4’-Methylenebis(N-sec-butylaniline).

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N-sec-butylaniline) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

    Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.

    Purification: The product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N-sec-butylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its aniline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4,4’-Methylenebis(N-sec-butylaniline) has several applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenedianiline: Similar structure but without the sec-butyl groups.

    4,4’-Methylenebis(N-methylaniline): Similar structure with methyl groups instead of sec-butyl groups.

    4,4’-Methylenebis(N-ethyl-aniline): Similar structure with ethyl groups instead of sec-butyl groups.

Uniqueness

4,4’-Methylenebis(N-sec-butylaniline) is unique due to the presence of sec-butyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and effectiveness as an epoxy curing agent, making it distinct from other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZTZUHVGICSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041499
Record name 4,4'-Bis(sec-butylamino)diphenylmethane
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URL https://comptox.epa.gov/dashboard/DTXSID9041499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5285-60-9
Record name 4,4′-Bis(sec-butylamino)diphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5285-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Bis(sec-butylamino)diphenylmethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[N-sec-butylaniline]
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

4,4′-Methylenebis(benzeneamine) (MDA; 2.0 g), granular Pt(S)/C (1.0 g, Johnson Matthey), and methyl ethyl ketone (50.0 g) were charged to a 100 mL autoclave. The autoclave was degassed three times with H2 and then the mixture was heated at 121° C. for 2 hours under 85 psig (6.87×105 Pa) of H2. The reaction mixture was cooled to 22° C. and degassed. The granular Pt(S)/C catalyst settled to the bottom of reactor as soon as the agitation was stopped, making it easier to decant the product solution and recover the catalyst. GC analysis showed a 95% yield of N,N′-di(2-butyl)-4,4′-methylenebis(benzeneamine), and less than 0.4 area % of over-alkylated side-product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4,4′-Methylenebis(benzeneamine) (19.8 g, 0.1 mol), methyl ethyl ketone (20.0 g, 0.28 mol), Pt(S)/C (2.0 g), and water (28.0 g; formed a second phase) were charged into reactor. The reactor was purged 3 times with H2 at 22° C. The reaction mixture was then stirred at 800 rpm at 136° C. under H2 for 2.5 hours. GC showed 100% conversion of 4,4′-methylenebis(benzeneamine), and a 96-97% yield of N,N′-di-sec-butyl-4,4′-methylenebis(benzeneamine).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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